![molecular formula C8H7FN2O B1326646 (5-Fluorobenzo[d]oxazol-2-yl)methanamine CAS No. 944907-48-6](/img/structure/B1326646.png)

(5-Fluorobenzo[d]oxazol-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Fluorobenzo[d]oxazol-2-yl)methanamine” is a heterocyclic compound. It has potential applications in various fields of research and industry. The compound is also known as 2-Benzoxazolemethanamine, 5-fluoro-;2-(Aminomethyl)-5-fluorobenzo[d]oxazole; and (5-fluoro-1,3-benzoxazol-2-yl)methanamine .

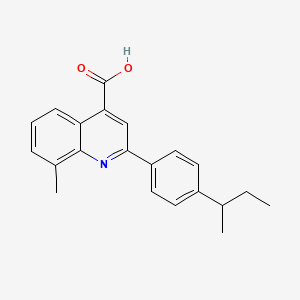

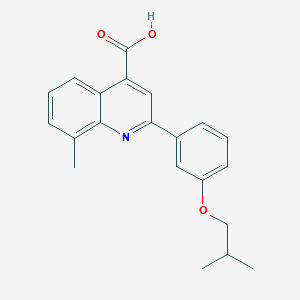

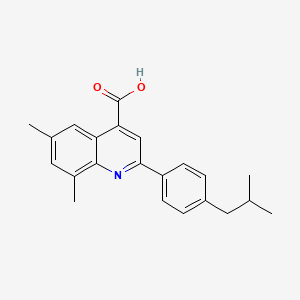

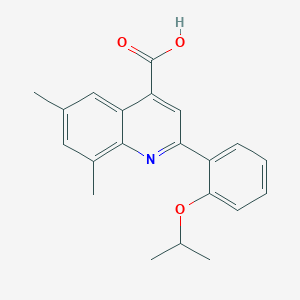

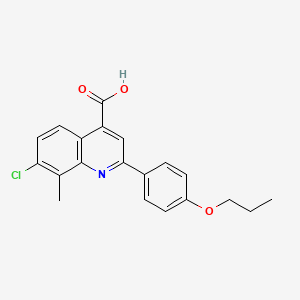

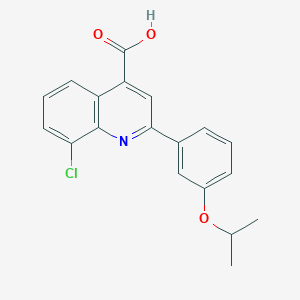

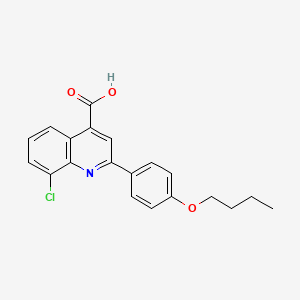

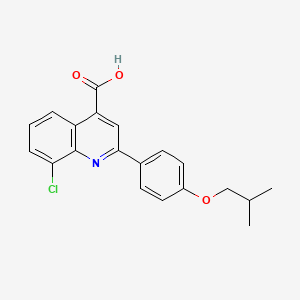

Molecular Structure Analysis

The molecular formula of “(5-Fluorobenzo[d]oxazol-2-yl)methanamine” is C8H7FN2O . Its molecular weight is 166.15 g/mol . The SMILES string representation is FC1=CC2=C(C=C1)N=C(CN)O2 .Scientific Research Applications

Antimicrobial Activity

The oxazole nucleus, which is part of the compound , has been recognized for its antimicrobial properties. Researchers have synthesized various oxazole derivatives and tested them against a range of bacterial and fungal species. For instance, compounds with the oxazole moiety have shown effectiveness against Staphylococcus aureus , Streptococcus pyogenes , Pseudomonas aeruginosa , Escherichia coli , as well as fungal pathogens like Candida albicans , Aspergillus niger , and Aspergillus clavatus .

Anticancer Potential

Benzoxazole derivatives, closely related to the compound of interest, have been extensively studied for their anticancer activities. A study on 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles revealed that some of these compounds exhibit potential anticancer activity. Notably, certain intermediates showed selective properties against lung cancer cells at low concentrations, where healthy cells remained unaffected, suggesting a therapeutic window for anticancer treatment .

Anti-inflammatory and Analgesic Effects

Oxazole derivatives have also been explored for their anti-inflammatory and analgesic effects. The substitution pattern on the oxazole ring is crucial in determining the biological activity. These compounds can act as COX-2 inhibitors, providing a mechanism for reducing inflammation and pain .

Antidiabetic Activity

The presence of the oxazole ring in pharmaceutical compounds has been associated with antidiabetic effects. Marketed preparations containing oxazole derivatives, such as aleglitazar, have been used as antidiabetic agents, indicating the potential of oxazole-containing compounds in managing diabetes .

Antiobesity Applications

In addition to antidiabetic properties, oxazole compounds have been investigated for their antiobesity effects. The structural features of these molecules can influence their activity as antiobesity agents, offering a promising avenue for the development of new treatments for obesity .

Antioxidant Properties

Oxazole derivatives can also serve as antioxidants. Their ability to scavenge free radicals makes them valuable in the prevention of oxidative stress-related diseases. This antioxidant activity further broadens the therapeutic applications of oxazole-containing compounds .

properties

IUPAC Name |

(5-fluoro-1,3-benzoxazol-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H,4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBZHWQAFHIACC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(O2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649185 |

Source

|

| Record name | 1-(5-Fluoro-1,3-benzoxazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Fluorobenzo[d]oxazol-2-yl)methanamine | |

CAS RN |

944907-48-6 |

Source

|

| Record name | 1-(5-Fluoro-1,3-benzoxazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.